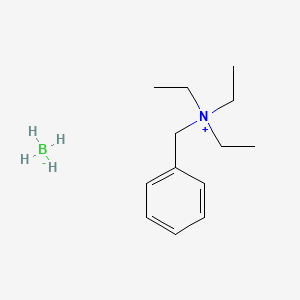

N-Benzyl-N,N-diethylethanaminium tetrahydroborate

Description

Overview of Quaternary Ammonium (B1175870) Tetrahydroborates within Modern Synthetic Chemistry

Quaternary ammonium tetrahydroborates represent a class of reducing agents that have found a niche in modern synthetic chemistry. Unlike simple alkali metal borohydrides such as sodium borohydride (B1222165), the properties of these salts are modified by the presence of the large organic cation. This cation imparts greater solubility in organic solvents, allowing for reactions to be conducted in a wider range of media under homogeneous conditions.

These compounds, such as tetrabutylammonium (B224687) borohydride, are utilized as sources of the hydride ion (H⁻). They are valued for their role in the reduction of various functional groups, including aldehydes, ketones, and sometimes esters and carboxylic acids. researchgate.net The reactivity can be tuned by the nature of the alkyl or aryl groups on the nitrogen atom. Furthermore, reagents from this class can be used to generate diborane (B8814927) in situ for applications like hydroboration-oxidation of olefins. researchgate.net This method provides a convenient and manageable way to handle diborane, which is a toxic and flammable gas. researchgate.net

Historical Context and Evolution of Quaternary Ammonium Compounds as Reagents and Catalysts

Quaternary ammonium compounds (QACs), also known as quats, have a rich history dating back to the early 20th century. pdihc.com Their initial discovery and development were primarily focused on their biological activity.

Early Discoveries: In 1916, Jacobs and Heidelberg first described the bactericidal properties of quaternary ammonium salts. proquimia.comenvironex.net.au This was followed by the work of Gerhard Domagk in 1935, who demonstrated that attaching a long alkyl chain to the quaternary nitrogen atom enhanced these antimicrobial properties, leading to the development of the first generation of QACs, such as benzalkonium chloride. pdihc.comproquimia.comenvironex.net.au

Generational Evolution: Over the decades, QACs have evolved through several "generations," each offering improvements in biocidal efficacy, detergency, and safety profiles. proquimia.combioguardhygiene.in

First Generation (1935): Alkyl dimethyl benzyl (B1604629) ammonium chlorides (ADBAC) were the first to be commercialized. proquimia.combioguardhygiene.in

Second Generation: The substitution of a hydrogen atom on the aromatic ring led to compounds like alkyl dimethyl ethylbenzyl ammonium chloride, offering improved performance. proquimia.combioguardhygiene.in

Third Generation (1955): This generation involved mixtures of the first and second generation compounds, providing a broader spectrum of activity. proquimia.com

Fourth (1965) and Fifth Generations: The development of dialkyl dimethyl ammonium chlorides (DDAC) and blends of DDAC with ADBAC further enhanced performance, especially in hard water and in the presence of organic matter. proquimia.combioguardhygiene.in

Shift to Catalysis: Beyond their role as disinfectants, the unique structure of QACs led to their use in organic synthesis. Their ability to act as phase-transfer catalysts (PTCs) became a significant application. wikipedia.orgchemicalbook.comguidechem.com As PTCs, they facilitate the transfer of a reactant (often an anion) from an aqueous phase to an organic phase where the reaction occurs, dramatically increasing reaction rates for heterogeneous systems. chemicalbook.comguidechem.com This application is crucial for reactions like alkylations, nucleophilic substitutions, and polymerizations. chemicalbook.comguidechem.comresearchgate.net

This evolution from simple biocides to sophisticated catalysts highlights the chemical versatility of the quaternary ammonium structure. nih.govmdpi.com

Molecular Architecture of N-Benzyl-N,N-diethylethanaminium Tetrahydroborate within the Broader Class of Quaternary Ammonium Salts

This compound is a salt composed of a positively charged quaternary ammonium cation and a negatively charged tetrahydroborate anion. nih.gov

The cation, N-Benzyl-N,N-diethylethanaminium (also known as benzyltriethylammonium), features a central nitrogen atom bonded to four organic substituents: three ethyl groups and one benzyl group. nih.govwikipedia.org This structure makes the cation permanently charged, regardless of the solution's pH. wikipedia.orgyoutube.com The presence of both alkyl (ethyl) and aryl (benzyl) groups provides a balance of lipophilicity and steric bulk.

The anion is the tetrahydroborate (BH₄⁻), a well-known source of hydride used for reductions in organic chemistry. nih.gov The ionic bond between the bulky, organic-soluble cation and the reactive inorganic anion defines the compound's function as a specialized chemical reagent. medchemexpress.com

Below is a table summarizing key properties of the compound.

| Property | Data |

| Chemical Name | This compound nih.govchemicalbook.com |

| Synonyms | Benzyltriethylammonium borohydride, Benzyltriethylammonium tetrahydroborate chemicalbook.com |

| CAS Number | 85874-45-9 nih.govchemicalbook.com |

| Molecular Formula | C₁₃H₂₆BN chemicalbook.com (Note: Some sources may list C₁₃H₂₂BN, referring to the cation and boride anion separately) nih.gov |

| Molecular Weight | 207.16 g/mol chemicalbook.com |

| Appearance | White Crystalline Powder chemicalbook.com |

| Melting Point | 146 °C (decomposes) chemicalbook.com |

| Solubility | Soluble in Chloroform chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl(triethyl)azanium;boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.BH4/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H4/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUOUMWSARGLNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH4-].CC[N+](CC)(CC)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85874-45-9 | |

| Record name | Benzyltriethylammonium Borohydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzyl N,n Diethylethanaminium Tetrahydroborate and Analogous Quaternary Ammonium Tetrahydroborates

Synthesis of the N-Benzyl-N,N-diethylethanaminium Cationic Moiety

The formation of the N-Benzyl-N,N-diethylethanaminium cation is fundamentally achieved through the quaternization of a tertiary amine. This process involves the alkylation of the nitrogen atom, resulting in a positively charged species.

The most direct and widely employed method for synthesizing the N-Benzyl-N,N-diethylethanaminium cation is the Menschutkin reaction. nih.gov This is a bimolecular nucleophilic substitution (SN2) reaction where the tertiary amine, N,N-diethylethanolamine, acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl (B1604629) halide. nih.gov

The general reaction scheme is as follows: N,N-diethylethanolamine + Benzyl Halide → N-Benzyl-N,N-diethylethanaminium Halide

The efficiency of this reaction is influenced by several factors, including the nature of the leaving group (the halide), the solvent, and the reaction temperature. Benzyl bromide is often more reactive than benzyl chloride due to the better leaving group ability of the bromide ion. The reaction is typically carried out in polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF), which can stabilize the charged transition state, thereby increasing the reaction rate. semanticscholar.orggoogle.com In some cases, alcohols like ethanol (B145695) are also used. nih.gov Solvent-free methods, where the reaction occurs in the molten tertiary amine, have also been developed to provide a more environmentally friendly and efficient process. google.com

| Parameter | Effect on Quaternization | Examples/Conditions | Reference |

|---|---|---|---|

| Leaving Group (Halide) | Reaction rate generally follows I > Br > Cl. | Benzyl bromide is more reactive than benzyl chloride. | researchgate.net |

| Solvent | Polar solvents stabilize the transition state and increase the rate. | Acetone, Butanone, Ethanol, Acetonitrile. | semanticscholar.orggoogle.comresearchgate.net |

| Temperature | Higher temperatures increase the reaction rate but may lead to side products. | Reactions are often run at reflux or elevated temperatures (e.g., 50-130°C). | nih.govgoogle.com |

| Concentration | The reaction is bimolecular, so the rate depends on the concentration of both reactants. | Equimolar amounts of amine and benzyl halide are typically used. | nih.gov |

The primary precursor amine for the synthesis of the N-Benzyl-N,N-diethylethanaminium cation is N,N-diethylethanolamine. This precursor contains the necessary tertiary amine functional group for the quaternization reaction and the ethyl and ethanol arms that define the final cation structure. This amine is commercially available and can be used directly in the quaternization step with a suitable benzylating agent, such as benzyl chloride or benzyl bromide. researchgate.netresearchgate.net

Derivatization of the precursor amine itself is generally not necessary for this specific synthesis, as the structure already contains the desired functionalities. The key reaction is the addition of the benzyl group to the nitrogen atom, which transforms the tertiary amine into a quaternary ammonium (B1175870) salt. researchgate.net

Strategies for the Incorporation of the Tetrahydroborate Anion

Once the N-Benzyl-N,N-diethylethanaminium cation has been synthesized, typically as a halide salt, the next step is to introduce the tetrahydroborate (BH₄⁻) anion. This is accomplished primarily through anion exchange methods.

Direct anion exchange is a straightforward and common method for preparing quaternary ammonium tetrahydroborates from their corresponding halide salts. google.com This process can be achieved through two main approaches:

Metathesis Reaction: This involves reacting the quaternary ammonium halide (e.g., N-Benzyl-N,N-diethylethanaminium bromide) with an alkali metal borohydride (B1222165), such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄), in a suitable solvent. google.com The desired product, N-Benzyl-N,N-diethylethanaminium tetrahydroborate, is formed along with an alkali metal halide byproduct (e.g., NaBr or KBr). The success of this method relies on the differential solubility of the product and the byproduct. For instance, the reaction can be carried out in a solvent where the quaternary ammonium tetrahydroborate is soluble, but the inorganic halide salt is not, allowing the latter to be removed by filtration.

Ion-Exchange Chromatography: In this technique, a solution of the quaternary ammonium halide is passed through an ion-exchange resin that has been pre-loaded with tetrahydroborate anions. google.come3s-conferences.org The resin selectively retains the halide anions from the solution and releases the tetrahydroborate anions, which then pair with the quaternary ammonium cations flowing through the column. This method can yield a high-purity product in solution. google.comnih.gov

| Method | Description | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Metathesis Reaction | Reaction of a quaternary ammonium halide with an alkali metal borohydride (e.g., NaBH₄). | Simple procedure, potentially high yield. | Requires careful selection of solvent to separate the product from the inorganic salt byproduct. | google.com |

| Ion-Exchange Resin | Passing a solution of the quaternary ammonium halide through a resin loaded with BH₄⁻ anions. | High purity of the final product, effective for removing halide impurities. | Can be more time-consuming and may require regeneration of the resin. | google.come3s-conferences.org |

While less direct than anion exchange, it is theoretically possible to generate the tetrahydroborate anion in situ from various boron precursors. These methods are generally more complex for this specific application. Boron precursors such as boric acid, borate (B1201080) esters (e.g., trimethyl borate), or boron halides can be reduced to form borohydrides. researchgate.net

A hypothetical reductive approach could involve the reaction of a quaternary ammonium hydroxide (B78521) with a boron precursor like diborane (B8814927) or the reduction of a borate ester in the presence of the quaternary ammonium cation. However, for the synthesis of simple quaternary ammonium tetrahydroborates, these methods are not as common or practical as direct anion exchange due to the handling requirements of the reagents and potentially lower yields. The synthesis of boron nitride, for example, often involves the pyrolysis of borate precursors, illustrating how these precursors are used to form different types of boron-containing materials. researchgate.netrsc.org

Optimization and Scalability Considerations in the Synthesis of this compound

For the large-scale production of this compound, several factors must be optimized to ensure efficiency, high yield, and purity.

Quaternization Step:

Solvent Choice: The use of cost-effective and recyclable solvents is crucial. While polar aprotic solvents are effective, exploring greener alternatives or solvent-free conditions can significantly improve the process scalability and environmental impact. google.comresearchgate.net For example, using butanone as a solvent has been shown to simplify purification by requiring only a single recrystallization. researchgate.net

Temperature Control: The quaternization reaction is exothermic. Proper temperature control is necessary to prevent side reactions and ensure consistent product quality.

Purification: On a large scale, purification by recrystallization is generally preferred over chromatography due to lower cost and complexity. researchgate.net Optimizing the recrystallization solvent is key to achieving high purity and yield.

Anion Exchange Step:

Reagent Stoichiometry: In the metathesis reaction, using a slight excess of the alkali metal borohydride can drive the reaction to completion, but a large excess can complicate purification.

Process Efficiency: For ion-exchange methods, optimizing the flow rate and the capacity of the resin is important for throughput. The ability to regenerate and reuse the resin is a critical factor for cost-effectiveness on a larger scale.

Minimizing the number of synthetic steps and purification cycles is essential for scalability. A "one-pot" synthesis, if feasible, would be ideal but is often challenging for this type of salt formation.

| Parameter | Objective | Strategy | Reference |

|---|---|---|---|

| Solvent | Reduce cost and environmental impact. | Use of recyclable solvents like butanone or implement solvent-free reaction conditions. | google.comresearchgate.net |

| Reaction Time | Increase throughput. | Optimize temperature and catalyst (if applicable) to reduce reaction time without compromising yield. | nih.gov |

| Purification | Simplify process and reduce cost. | Favor recrystallization over chromatography; optimize solvent systems for high recovery and purity. | researchgate.net |

| Yield | Maximize product output. | Optimize stoichiometry, temperature, and reaction time. Ensure efficient product isolation. | nih.gov |

Influence of Reaction Solvents and Operational Conditions

The synthesis of quaternary ammonium tetrahydroborates is predominantly achieved through a metathetical reaction between a quaternary ammonium halide or hydroxide and an alkali metal borohydride, such as sodium borohydride or lithium borohydride. The choice of solvent and operational parameters like temperature and reactant concentration are pivotal in determining the reaction's yield and the purity of the final product.

The primary challenge in this synthesis is the selection of a solvent that can dissolve the ionic reactants while allowing for the precipitation of the inorganic salt byproduct, thereby driving the reaction to completion and simplifying purification. Polar solvents are generally employed due to the ionic nature of the reactants. Water and lower alcohols like ethanol are common choices. mdma.ch

For instance, the preparation of tetramethylammonium (B1211777) borohydride has been successfully carried out in aqueous solutions. mdma.ch The use of a quaternary ammonium hydroxide as the starting material is often preferred, as the resulting sodium hydroxide byproduct can be effectively removed by washing the crude product with a solvent like 95% ethyl alcohol, in which the desired quaternary ammonium borohydride is sparingly soluble. mdma.ch

The solubility of the reactants and products is a key consideration. The reaction is most effective when the desired quaternary ammonium borohydrate is less soluble in the reaction medium than the starting materials and the inorganic salt byproduct. This facilitates its isolation through filtration. The temperature of the reaction is typically maintained at a low to moderate level to control the reaction rate and minimize decomposition of the borohydride. mdpi.com

The influence of the solvent's polarity and its ability to form hydrogen bonds can significantly affect the reaction kinetics and the stability of the transition state. researchgate.net While highly polar solvents can effectively dissolve the reactants, they might also lead to challenges in product isolation if the desired borohydride salt is also highly soluble. Therefore, a careful balance must be struck to optimize both the reaction rate and the ease of product recovery.

| Quaternary Ammonium Cation | Borohydride Source | Solvent | Reaction Conditions | Observations/Yield | Reference |

|---|---|---|---|---|---|

| Tetramethylammonium | Sodium Borohydride | Water | Room Temperature | High yields (99+%) when starting from the hydroxide, allowing for easy removal of NaOH byproduct with ethanol. mdma.ch | mdma.ch |

| Tetraethylammonium | Sodium Borohydride | 95% Ethyl Alcohol | Not specified | Variable and poorer yields compared to the tetramethylammonium salt due to higher solubility and susceptibility to hydrolysis. mdma.ch | mdma.ch |

| Benzyltrimethylammonium | Sodium Borohydride | Water | Not specified | Successful synthesis reported. mdma.ch | mdma.ch |

| General Quaternary Ammonium | Alkali Metal Borohydride | Polar Solvents (e.g., water, alcohols, amines) | Low to moderate temperature | The reaction is driven by the lower solubility of one of the products. mdpi.com | mdpi.com |

Process Intensification and Yield Enhancement Strategies

To improve the efficiency, safety, and scalability of the synthesis of quaternary ammonium tetrahydroborates, researchers have explored various process intensification and yield enhancement strategies. These approaches aim to reduce reaction times, increase throughput, and improve product quality.

Continuous Flow Synthesis: A significant advancement in the synthesis of the precursor quaternary ammonium salts is the adoption of continuous flow technology. ulisboa.ptmdpi.comgoogle.comgoogle.com Continuous flow reactors, particularly microreactors, offer superior heat and mass transfer compared to traditional batch reactors. ulisboa.ptulisboa.pt This enhanced control over reaction parameters can lead to higher yields, improved safety by minimizing the volume of hazardous materials at any given time, and easier scale-up. ulisboa.pt For instance, the synthesis of chloro quaternary ammonium salts has been demonstrated in a microreactor using a continuous flow process, significantly reducing reaction times from hours to minutes. ulisboa.ptgoogle.com

Operational parameters in a continuous flow system, such as flow rate, temperature, and reactant concentrations, can be precisely controlled to optimize the reaction. google.com For the synthesis of quaternary ammonium chlorides, temperatures in the range of 40-80 °C and reaction times of 5-15 minutes have been reported in a continuous flow setup. google.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netresearchgate.netresearchgate.netsapub.orgsinica.edu.tw In the context of borohydride chemistry, microwave-assisted synthesis can lead to dramatic reductions in reaction times and improved yields. For example, the reduction of various carbonyl compounds using sodium borohydride has been achieved rapidly and efficiently in water under microwave irradiation. google.com A solventless approach using silica-supported sodium borohydride under microwave irradiation has also been developed for the reduction of aldehydes and ketones, offering high yields and reduced waste. sapub.org This technique holds promise for the metathetical synthesis of quaternary ammonium tetrahydroborates by potentially accelerating the reaction and simplifying workup procedures.

| Strategy | Target Compound/Reaction | Key Parameters | Advantages | Example/Yield | Reference |

|---|---|---|---|---|---|

| Continuous Flow Synthesis | Chloro Quaternary Ammonium Salt | Temperature: 40-80 °C, Reaction Time: 5-15 min, Molar Ratios: Primary amine:CH₂Cl₂:NaOH = 1:3.2-3.5:2 | Environmentally friendly, high automation, reduced reaction time, improved conversion and yield. ulisboa.ptgoogle.com | High yield reported for continuous synthesis. ulisboa.ptgoogle.com | ulisboa.ptgoogle.com |

| Microwave-Assisted Synthesis | Reduction of ketones using NaBH₄ | Microwave Power: 900 W (75%), Reaction Time: 10 min, Solvent: None (silica supported) | Rapid reaction, high conversion, reduced waste, easy product isolation. sapub.org | >70% conversion for most ketones and aldehydes. sapub.org | sapub.org |

| Microwave-Assisted Synthesis | Synthesis of sodium metaborate (B1245444) dihydrate (precursor for NaBH₄) | Microwave Power: 270 W, Irradiation Time: 1 min | Rapid synthesis of the precursor for thermochemical production of NaBH₄. researchgate.net | Successful formation of NaBO₂·2H₂O crystals. researchgate.net | researchgate.net |

Sustainable Chemistry Principles in the Preparation of Quaternary Ammonium Tetrahydroborates

The application of sustainable or "green" chemistry principles to the synthesis of quaternary ammonium tetrahydroborates is an area of growing importance. This involves the use of environmentally benign solvents, minimizing waste, and maximizing the efficiency of the chemical process.

Green Solvents: The choice of solvent is a key aspect of green chemistry. Water is considered the most environmentally friendly solvent due to its non-toxic nature and abundance. google.com The successful synthesis of quaternary ammonium borohydrides in aqueous media demonstrates a significant step towards a greener process. mdma.ch The use of plant-based extracts as reducing and stabilizing agents in other contexts also points towards the potential for more sustainable reagent choices in borohydride chemistry. mdpi.com

Green chemistry metrics, such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), are used to evaluate the environmental impact of a chemical process. semanticscholar.org The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the product. semanticscholar.org Minimizing these metrics is a key goal in sustainable synthesis. Strategies like using catalytic rather than stoichiometric reagents and recycling solvents can significantly improve the environmental profile of the synthesis. nih.gov

The development of solvent-free reaction conditions, as demonstrated in the microwave-assisted reduction of carbonyls using supported sodium borohydride, represents a significant advancement in waste reduction. sapub.org Applying such principles to the synthesis of quaternary ammonium tetrahydroborates could lead to more sustainable manufacturing processes.

| Principle | Application in QATB Synthesis & Analogs | Example/Metric | Advantages | Reference |

|---|---|---|---|---|

| Use of Greener Solvents | Synthesis of tetramethylammonium borohydride | Water as the reaction solvent. | Non-toxic, abundant, and environmentally benign. google.com | mdma.chgoogle.com |

| Atom Economy | Metathetical synthesis of primary amines (Delépine reaction) | Atom Economy of 100% for the initial step. | Maximizes the incorporation of reactant atoms into the product, minimizing waste. researchgate.net | researchgate.net |

| Waste Minimization | Microwave-assisted solventless reduction | Use of silica-supported NaBH₄ without solvent. | Eliminates solvent waste, simplifies purification. sapub.org | sapub.org |

| Process Mass Intensity (PMI) | General pharmaceutical synthesis | PMI is a key metric for evaluating the "greenness" of a process. Lower PMI indicates a more sustainable process. | Provides a comprehensive measure of the material efficiency of a synthesis. semanticscholar.org | semanticscholar.org |

Mechanistic Investigations and Catalytic Applications of N Benzyl N,n Diethylethanaminium Tetrahydroborate in Organic Transformations

Reductive Reactivity Profile of the Tetrahydroborate Anion

The tetrahydroborate anion (BH₄⁻) is a versatile and widely utilized reducing agent in organic synthesis, primarily known for its ability to reduce carbonyl compounds. libretexts.org Its reactivity and selectivity can be influenced by the associated cation and the reaction conditions. In the context of N-Benzyl-N,N-diethylethanaminium tetrahydroborate, the large organic cation can modify the solubility and delivery of the hydride agent, influencing its synthetic applications.

Selective Reduction of Aldehydes and Ketones

The tetrahydroborate anion is highly effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. libretexts.orgchemguide.co.uk This transformation is a cornerstone of organic synthesis due to its efficiency and mild reaction conditions. Aldehydes are generally more reactive than ketones towards nucleophilic attack by the hydride ion (H⁻) from the tetrahydroborate anion. orientjchem.org This inherent difference in reactivity allows for the chemoselective reduction of aldehydes in the presence of ketones. orientjchem.org

The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated during the workup to yield the alcohol. The reaction is typically carried out in protic solvents like methanol or ethanol (B145695). chemguide.co.uk The choice of solvent can influence the reduction rate.

The selectivity of this reduction can be enhanced by modifying the reaction conditions or the borohydride (B1222165) reagent itself. For instance, using sodium borohydride in combination with sodium oxalate in water has been shown to achieve the selective reduction of aldehydes over ketones with high efficiency. orientjchem.org

| Substrate 1 (Aldehyde) | Substrate 2 (Ketone) | Reducing System | Solvent | Time (min) | Conversion of Aldehyde (%) | Conversion of Ketone (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Acetophenone | NaBH₄/Na₂C₂O₄ | Water | 90 | 100 | 0 | orientjchem.org |

| 4-Chlorobenzaldehyde | Acetophenone | NaBH₄/Na₂C₂O₄ | Water | 120 | 95 | 0 | orientjchem.org |

| 4-Methoxybenzaldehyde | Cyclohexanone | NaBH₄/Na₂C₂O₄ | Water | 150 | 94 | 0 | orientjchem.org |

Reduction Pathways for Enones and Carboxylic Acid Derivatives

The reduction of α,β-unsaturated aldehydes and ketones (enones) by tetrahydroborate can proceed via two main pathways: 1,2-reduction to yield allylic alcohols or 1,4-conjugate reduction to produce saturated ketones, which may be further reduced to saturated alcohols. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the solvent and the presence of additives. Generally, sodium borohydride tends to favor 1,2-reduction, especially when used in combination with cerium(III) chloride (the Luche reduction), which enhances the electrophilicity of the carbonyl carbon.

In the case of carboxylic acid derivatives, the reactivity of the tetrahydroborate anion is significantly lower. While esters and lactones can be reduced by more powerful hydride reagents like lithium aluminum hydride, they are generally unreactive towards sodium borohydride under standard conditions. However, the reactivity can be increased by using lithium borohydride, which is a more potent reducing agent. Carboxylic acids themselves are typically not reduced by sodium borohydride due to the formation of a carboxylate salt upon deprotonation by the basic borohydride.

Stereochemical Outcomes and Diastereoselective Reductions

The reduction of cyclic or acyclic ketones containing stereocenters can lead to the formation of new stereocenters, making the stereochemical outcome an important consideration. The diastereoselectivity of borohydride reductions can often be predicted by considering steric and electronic effects. For instance, in the reduction of substituted cyclohexanones, the incoming hydride can attack from either the axial or equatorial face, leading to equatorial or axial alcohols, respectively. The preferred direction of attack is often governed by minimizing steric hindrance.

Diastereoselective reductions can be achieved with high levels of control by employing modified borohydride reagents or by substrate-directed reductions. In the Narasaka–Prasad reduction, a boron chelating agent is used to pre-organize a β-hydroxy ketone, allowing for a highly diastereoselective intermolecular hydride delivery from sodium borohydride to produce the syn-diol. This method relies on the formation of a six-membered transition state that directs the hydride attack to a specific face of the carbonyl group.

N-Benzyl-N,N-diethylethanaminium as a Phase Transfer Catalyst

The N-Benzyl-N,N-diethylethanaminium cation is a quaternary ammonium (B1175870) salt that can function as a phase transfer catalyst (PTC). PTCs are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. This is particularly useful for reactions where the reactants are soluble in immiscible phases, such as an aqueous phase and an organic phase.

Principles and Theoretical Framework of Phase Transfer Catalysis

Phase transfer catalysis operates on the principle of forming a lipophilic ion pair that can traverse the interface between two immiscible phases. In a typical liquid-liquid PTC system, an anionic nucleophile residing in the aqueous phase is exchanged with the anion of the quaternary ammonium salt. The resulting quaternary ammonium salt, now paired with the nucleophile, is sufficiently soluble in the organic phase to migrate across the phase boundary.

Once in the organic phase, the nucleophile is in a less solvated and therefore more reactive state, allowing it to react with the organic substrate. After the reaction, the catalyst cation is regenerated and can return to the aqueous phase to repeat the cycle. This catalytic cycle allows for reactions to occur at a significant rate, which would otherwise be impractically slow. The efficiency of a phase transfer catalyst is influenced by the lipophilicity of the cation; bulkier and more lipophilic cations are generally more effective.

Catalytic Role in Nucleophilic Substitution Reactions

Quaternary ammonium salts, such as N-benzyltriethylammonium chloride (a compound closely related to N-Benzyl-N,N-diethylethanaminium), are widely used as phase transfer catalysts in a variety of nucleophilic substitution reactions. These reactions include the synthesis of ethers, esters, nitriles, and alkyl halides.

For example, in the Williamson ether synthesis, an alkoxide in an aqueous phase can be transferred into an organic phase to react with an alkyl halide. The phase transfer catalyst facilitates this transfer, leading to higher yields and milder reaction conditions compared to traditional homogeneous methods. The use of PTCs in such reactions often avoids the need for expensive, anhydrous, and aprotic solvents.

| Organic Substrate | Nucleophile (Aqueous Phase) | Phase Transfer Catalyst | Product | Reference |

|---|---|---|---|---|

| n-Butyl bromide | Sodium phenolate | Tetrabutylammonium (B224687) bromide | Phenyl butyl ether | theaic.org |

| Benzyl (B1604629) chloride | Potassium thiocyanate | Various quaternary ammonium salts | Benzyl thiocyanate / Benzyl isothiocyanate | znaturforsch.com |

| 1-Chlorooctane | Sodium cyanide | Quaternary ammonium salt | 1-Cyanooctane | theaic.org |

Promotion of C-, N-, O-, and S-Alkylation Reactions

This compound is understood to function as a phase-transfer catalyst (PTC) in a variety of alkylation reactions, a role primarily attributed to its N-Benzyl-N,N-diethylethanaminium cation. This cation is structurally similar to other well-established phase-transfer catalysts like benzyltriethylammonium chloride (TEBA). cambridge.orgbiomedres.us The primary function of such catalysts is to facilitate the transfer of a reactant, typically an anion, from an aqueous phase to an organic phase where the alkylating agent resides. biomedres.us This process overcomes the mutual immiscibility of the reactants, thereby accelerating the reaction rate. jetir.org

The general mechanism for phase-transfer catalyzed alkylation involves the quaternary ammonium cation forming an ion pair with the nucleophile in the aqueous phase. This lipophilic ion pair is soluble in the organic phase and can therefore migrate across the phase boundary. Once in the organic phase, the nucleophile is weakly solvated and highly reactive towards the alkylating agent. After the nucleophilic substitution reaction, the quaternary ammonium cation pairs with the leaving group and returns to the aqueous phase, thus completing the catalytic cycle.

While specific studies on this compound in these contexts are not extensively documented, the behavior of analogous quaternary ammonium salts provides a strong basis for its expected catalytic activity in promoting C-, N-, O-, and S-alkylation reactions. cambridge.org The tetrahydroborate anion is not expected to play a significant role in these particular transformations, where the catalytic activity is dominated by the phase-transfer properties of the cation.

Facilitation of Carbene-Generating Reactions

The application of this compound in facilitating carbene-generating reactions is primarily through its role as a phase-transfer catalyst, a function driven by the N-Benzyl-N,N-diethylethanaminium cation. nih.gov A common method for generating carbenes, such as dichlorocarbene (:CCl₂), involves the reaction of a haloform (e.g., chloroform, CHCl₃) with a strong base (e.g., concentrated sodium hydroxide). nih.gov In a biphasic system, the phase-transfer catalyst is essential for transporting the hydroxide (B78521) ion (OH⁻) from the aqueous phase to the organic phase containing the haloform. nih.gov

The mechanism involves the deprotonation of the haloform by the hydroxide ion at the interface or in the organic phase to form a trichloromethyl anion (CCl₃⁻). This is followed by the alpha-elimination of a chloride ion to yield the dichlorocarbene. The N-Benzyl-N,N-diethylethanaminium cation forms an ion pair with the hydroxide ion, facilitating its transfer into the organic phase where it can react with the chloroform. The tetrahydroborate anion is not directly involved in the carbene generation process. The efficiency of the reaction is influenced by factors such as the concentration of the base, the choice of organic solvent, and the structure of the phase-transfer catalyst. nih.gov While benzyltriethylammonium (TEBA) chloride is a commonly used catalyst for such reactions, the analogous structure of N-Benzyl-N,N-diethylethanaminium suggests it would perform a similar catalytic function. nih.gov

Efficiency in Liquid-Liquid and Solid-Liquid Biphasic Systems

The efficiency of this compound as a phase-transfer catalyst in both liquid-liquid and solid-liquid biphasic systems is determined by the properties of its quaternary ammonium cation. jetir.orgnih.gov In liquid-liquid systems, the catalyst's effectiveness hinges on its ability to partition between the aqueous and organic phases, transferring the reacting anion into the organic phase where the reaction occurs. jetir.org The lipophilicity of the N-Benzyl-N,N-diethylethanaminium cation allows it to form a soluble ion pair with the reactant anion in the organic phase, thereby increasing the reaction rate. nih.gov Factors that influence its efficiency include the catalyst's concentration, the nature of the organic solvent, the stirring rate (which affects the interfacial area), and the temperature. princeton.edu

In solid-liquid biphasic systems, the phase-transfer catalyst facilitates the reaction between a solid inorganic salt (the nucleophile source) and a reactant in an organic solvent. The quaternary ammonium cation complexes with the anion on the surface of the solid salt, and this ion pair then dissolves in the organic solvent to react with the substrate. jetir.org The efficiency in solid-liquid PTC is often influenced by the particle size of the solid reactant, the amount of catalyst, and the presence of trace amounts of water which can enhance the dissolution of the salt. princeton.edu The N-Benzyl-N,N-diethylethanaminium cation, due to its structure, is expected to be an effective catalyst in both types of biphasic systems, similar to other quaternary ammonium salts. jetir.orgnih.gov

Participation in Reductive Amination Protocols

Mechanism of this compound in Amine Synthesis

Reductive amination is a fundamental method for the synthesis of amines from carbonyl compounds (aldehydes and ketones) and ammonia, primary amines, or secondary amines. masterorganicchemistry.com The process involves two key steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. chemistrysteps.com In the context of this compound, the tetrahydroborate anion ([BH₄]⁻) serves as the reducing agent, providing the hydride (H⁻) for the reduction step. organicreactions.org

The reaction is typically carried out in a one-pot procedure. First, the amine reacts with the carbonyl compound to form a carbinolamine intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine (from primary amines or ammonia) or an iminium ion (from secondary amines). masterorganicchemistry.com The N-Benzyl-N,N-diethylethanaminium cation in this context helps to maintain the borohydride in the organic phase where the imine or iminium ion is formed.

Table 1: Key Steps in Reductive Amination

| Step | Reactants | Intermediate/Product |

| 1. Nucleophilic Addition | Amine + Carbonyl Compound | Carbinolamine |

| 2. Dehydration | Carbinolamine | Imine / Iminium Ion |

| 3. Reduction | Imine / Iminium Ion + [BH₄]⁻ | Amine |

Scope and Limitations in the Preparation of Secondary and Tertiary Amines

The use of borohydride reagents in reductive amination allows for the synthesis of a wide range of secondary and tertiary amines. organic-chemistry.org While specific data for this compound is limited, the general scope and limitations can be inferred from the extensive literature on other borohydride-based reductive amination protocols. masterorganicchemistry.comorganicreactions.org

Scope:

Carbonyl Compounds: The reaction is applicable to a broad spectrum of aldehydes and ketones, including aliphatic, aromatic, and heterocyclic derivatives. koreascience.kr Aldehydes are generally more reactive than ketones.

Amines: Primary and secondary amines, both aliphatic and aromatic, can be used as substrates. organic-chemistry.org Ammonia can also be used to synthesize primary amines.

Functional Group Tolerance: Reductive amination with borohydrides is known for its good functional group tolerance. Groups such as esters, amides, nitriles, and nitro groups are often compatible with the reaction conditions. koreascience.kr

Limitations:

Steric Hindrance: Highly hindered ketones or amines may react slowly or not at all. organicreactions.org

Carbonyl Reduction: A potential side reaction is the direct reduction of the starting aldehyde or ketone by the borohydride before imine formation is complete. This can be minimized by using milder borohydride reagents or by pre-forming the imine. commonorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic example of a selective reducing agent that is less reactive towards carbonyls than iminium ions. masterorganicchemistry.com

Basic Amines: The reaction conditions are typically mildly acidic to promote imine formation. Very basic amines might neutralize the acid catalyst, hindering the reaction. researchgate.net

Table 2: Examples of Reductive Amination for Secondary and Tertiary Amine Synthesis

| Carbonyl Compound | Amine | Product |

| Benzaldehyde | Aniline | N-Benzylaniline |

| Cyclohexanone | Methylamine | N-Methylcyclohexylamine |

| Acetone | Diethylamine | N,N-Diethylisopropylamine |

| 4-Methoxybenzaldehyde | Benzylamine | N-(4-Methoxybenzyl)benzylamine |

Advanced Spectroscopic and Structural Characterization of N Benzyl N,n Diethylethanaminium Tetrahydroborate

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and probing the molecular structure of N-Benzyl-N,N-diethylethanaminium tetrahydroborate.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The presence of the benzyl (B1604629) group is typically confirmed by C-H stretching vibrations of the aromatic ring, which appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl and ethanaminium moieties are expected in the 2850-2990 cm⁻¹ range.

Key vibrational frequencies for the cation would include the C-N stretching vibrations, anticipated to be in the 1150-1250 cm⁻¹ region. The tetrahydroborate anion (BH₄⁻) exhibits a strong, broad B-H stretching band, typically observed around 2200-2400 cm⁻¹. Additionally, B-H bending modes are expected at lower frequencies, generally in the 1100-1200 cm⁻¹ range. The aromatic ring vibrations, including C=C stretching, are expected in the 1450-1600 cm⁻¹ region.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Complementing the FT-IR data, the FT-Raman spectrum provides further details on the molecular structure. Aromatic C-H stretching vibrations are also visible in the Raman spectrum, typically around 3050 cm⁻¹. The symmetric "breathing" mode of the benzene (B151609) ring, which is often weak in the IR spectrum, usually gives a strong signal in the Raman spectrum around 1000 cm⁻¹. Aliphatic C-H stretching and bending modes are also observable.

The symmetric B-H stretching vibration of the tetrahydroborate anion is Raman active and would be expected to produce a significant peak. The exact position can vary depending on the crystalline environment and interactions with the cation.

Correlation of Vibrational Modes with Electronic Structure

The vibrational frequencies observed in both FT-IR and FT-Raman spectroscopy are intrinsically linked to the electronic structure of the molecule. The strength of the chemical bonds and the masses of the constituent atoms determine the frequencies of the vibrational modes. For instance, the position of the aromatic C-H and C=C stretching bands can provide information about the electron density within the benzene ring.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to correlate the experimental vibrational spectra with the computed electronic structure. These calculations can help in the precise assignment of vibrational modes and provide a deeper understanding of the intramolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise connectivity and three-dimensional structure of molecules in solution.

Proton (¹H) NMR Spectroscopic Investigations

The ¹H NMR spectrum of this compound would provide a detailed map of the proton environments. The aromatic protons of the benzyl group are expected to appear as a multiplet in the downfield region, typically between 7.2 and 7.6 ppm. The benzylic protons (CH₂) attached to the nitrogen would likely resonate as a singlet or a multiplet, depending on coupling, further downfield than typical alkyl protons due to the influence of the adjacent positively charged nitrogen and the aromatic ring.

The ethyl groups on the nitrogen atom would exhibit a characteristic quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), arising from coupling with each other. The protons of the tetrahydroborate anion are generally not observed in a standard ¹H NMR spectrum in aprotic solvents due to the quadrupole moment of the boron atom and rapid relaxation.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.6 |

| Benzylic (N-CH₂-Ph) | ~4.5 |

| Methylene (N-CH₂-CH₃) | ~3.4 |

| Methyl (N-CH₂-CH₃) | ~1.4 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum offers complementary information about the carbon skeleton of the molecule. The carbon atoms of the aromatic ring would produce signals in the 125-140 ppm range. The benzylic carbon is expected to appear around 65-75 ppm. The carbon atoms of the ethyl groups would resonate at higher field, with the methylene carbons appearing more downfield than the methyl carbons due to their proximity to the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 125 - 140 |

| Benzylic (N-CH₂-Ph) | 65 - 75 |

| Methylene (N-CH₂-CH₃) | 50 - 60 |

| Methyl (N-CH₂-CH₃) | 8 - 15 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Boron-11 (¹¹B) NMR Spectroscopic Characterization

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy serves as a definitive tool for characterizing the tetrahydroborate anion (BH₄⁻) in this compound. The ¹¹B nucleus is highly sensitive for NMR experiments, with a natural abundance of 80.1% and a nuclear spin of I = 3/2.

In a typical ¹¹B NMR spectrum, the tetrahydroborate anion exhibits a characteristic resonance at high field, generally in the range of -26 to -45 ppm relative to a BF₃·OEt₂ standard. sdsu.edu This significant upfield shift is indicative of a highly shielded boron nucleus, consistent with its tetrahedral geometry and the hydridic nature of the surrounding hydrogen atoms.

The signal for the BH₄⁻ anion is distinguished by its multiplicity. Due to spin-spin coupling with the four equivalent hydrogen atoms (¹H, I = 1/2), the ¹¹B resonance is split into a sharp, well-resolved quintet, following the n+1 rule (where n=4). sdsu.edu The intensity ratio of the peaks in the quintet ideally follows the binomial pattern of 1:4:6:4:1. The one-bond boron-hydrogen coupling constant (¹JBH) for tetrahydroborates is typically observed in the range of 80-85 Hz. rsc.org The presence of the N-Benzyl-N,N-diethylethanaminium cation generally has a minimal effect on the chemical shift and coupling constant of the BH₄⁻ anion, although slight variations can occur depending on the solvent and ion-pairing interactions. sdsu.edu

Table 1: Typical ¹¹B NMR Data for Tetrahydroborate Anion

| Parameter | Typical Value | Multiplicity | Peak Intensity Ratio |

| Chemical Shift (δ) | -26 to -45 ppm | Quintet | 1:4:6:4:1 |

| Coupling Constant (¹JBH) | 80-85 Hz | - | - |

Conformational Analysis and Dynamic NMR Studies

The N-Benzyl-N,N-diethylethanaminium cation possesses significant conformational flexibility, which can be investigated using Dynamic NMR (DNMR) spectroscopy. The primary sources of this flexibility are the rotations around the various single bonds within the cation's structure, particularly the C-N bonds linking the ethyl and benzyl groups to the quaternary nitrogen center.

At ambient temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals for the protons and carbons of the ethyl and benzyl groups. For instance, the four methylene protons of the two N-CH₂CH₃ groups would appear as a single, averaged resonance in the ¹H NMR spectrum.

However, by lowering the temperature, the rate of these rotational processes can be slowed. If the temperature is decreased sufficiently to reach the coalescence point, the single averaged signal will broaden and eventually split into separate signals corresponding to the distinct magnetic environments of the nuclei in the "frozen" conformers. unibas.itbeilstein-journals.org Studying these changes allows for the determination of the activation energy (ΔG‡) for the rotational barriers.

Key rotational dynamics in the N-Benzyl-N,N-diethylethanaminium cation include:

Rotation about the N-CH₂ (ethyl) bonds: Hindrance between the ethyl groups can lead to distinct conformers.

Rotation about the N-CH₂ (benzyl) bond: Steric interactions between the benzyl group and the ethyl groups can create a barrier to free rotation.

Rotation about the Cα-Cβ (ethyl) bonds: Rotation of the methyl groups of the ethyl substituents.

While specific DNMR studies on this compound are not widely reported, the principles are well-established for similar quaternary ammonium (B1175870) salts and amides where restricted rotation leads to observable dynamic effects in the NMR spectra. beilstein-journals.orgnih.gov Such studies would provide valuable data on the energy landscape of the cation's conformational isomers.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for the precise mass determination and structural elucidation of this compound. It allows for the unambiguous confirmation of the elemental composition and provides detailed information on the fragmentation pathways of the constituent ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization method ideal for analyzing ionic compounds like this compound. semanticscholar.org In positive-ion mode ESI-MS, the analysis will primarily detect the intact cation, N-Benzyl-N,N-diethylethanaminium. The tetrahydroborate anion is not typically observed in positive-ion mode. The cation, [C₁₃H₂₂N]⁺, is expected to produce a strong signal at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass. nih.govnih.gov The high-resolution measurement of this ion allows for its elemental formula to be confirmed with high confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation of the N-Benzyl-N,N-diethylethanaminium cation. In a typical MS/MS experiment, the parent ion ([C₁₃H₂₂N]⁺, m/z 192.1752) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides a structural fingerprint of the cation. core.ac.uk

Several key fragmentation pathways can be proposed for the N-Benzyl-N,N-diethylethanaminium cation: nih.govsemanticscholar.orgnih.gov

Benzylic Cleavage: The most characteristic fragmentation involves the cleavage of the bond between the nitrogen and the benzylic methylene group. This results in the formation of a highly stable benzyl cation (C₇H₇⁺) or its rearranged isomer, the tropylium (B1234903) cation, at m/z 91.0542 . This is often the most abundant fragment ion. The neutral loss would be triethylamine (B128534) (C₆H₁₅N). core.ac.uknih.gov

Hofmann Elimination: Quaternary ammonium salts containing ethyl groups are prone to Hofmann elimination. This pathway involves the loss of a neutral ethene molecule (C₂H₄), leading to the formation of a protonated N-benzyl-N,N-diethylamine ion at m/z 164.1434 . semanticscholar.org

Loss of an Ethyl Radical: Cleavage of a nitrogen-ethyl bond can result in the loss of an ethyl radical (•C₂H₅), producing a radical cation at m/z 163.1356 .

Retro-Diels-Alder type fragmentation within the benzyl ring can lead to fragments like the one observed at m/z 65.0386 , corresponding to C₅H₅⁺.

The relative abundance of these fragments can be influenced by the collision energy used in the MS/MS experiment. longdom.org

Table 2: Major Predicted Fragment Ions in MS/MS of N-Benzyl-N,N-diethylethanaminium Cation

| m/z (Calculated) | Formula | Proposed Identity / Origin |

| 192.1752 | [C₁₃H₂₂N]⁺ | Parent Ion |

| 164.1434 | [C₁₁H₁₈N]⁺ | Loss of ethene (C₂H₄) |

| 91.0542 | [C₇H₇]⁺ | Benzyl or Tropylium cation |

| 86.0964 | [C₅H₁₂N]⁺ | Loss of benzyl radical |

Accurate Mass Measurement and Elemental Composition Determination

A key advantage of HRMS is its ability to measure m/z values with very high precision (typically to within 5 parts per million). This accuracy allows for the determination of the unique elemental composition for a given ion. For example, the benzyl cation (C₇H₇⁺) has a calculated exact mass of 91.0542 Da. An ion with a different elemental composition but the same nominal mass, such as C₅H₉O⁺, would have a different exact mass (91.0648 Da), allowing them to be easily distinguished by HRMS.

By comparing the experimentally measured accurate masses of the parent ion and its fragments to the calculated theoretical masses for proposed elemental formulas, the identity of each ion can be confirmed with a high degree of certainty. nih.gov

Table 3: Accurate Mass Data for Elemental Composition Confirmation

| Proposed Formula | Calculated Monoisotopic Mass (Da) | Ion Identity |

| [C₁₃H₂₂N]⁺ | 192.17522 | Parent Cation |

| [C₁₁H₁₈N]⁺ | 164.14392 | Product of Hofmann Elimination |

| [C₇H₇]⁺ | 91.05478 | Benzyl/Tropylium Cation |

| [C₅H₁₂N]⁺ | 86.09697 | Diethylmethylaminium Cation |

| [C₅H₅]⁺ | 65.03913 | Fragment from Benzyl Ring |

X-ray Diffraction Analysis for Crystalline Structure Determination

Tetrahydroborate Anion (BH₄⁻): The BH₄⁻ anion would exhibit a regular tetrahedral geometry, with the boron atom at the center and the four hydrogen atoms at the vertices. The B-H bond lengths are expected to be uniform.

N-Benzyl-N,N-diethylethanaminium Cation: The central nitrogen atom would have a tetrahedral geometry, consistent with a quaternary ammonium center. The ethyl and benzyl substituents would be arranged around the nitrogen. In the solid state, the cation would adopt a low-energy conformation that minimizes steric strain. The phenyl ring of the benzyl group and the ethyl groups would be oriented to optimize packing and intermolecular interactions within the crystal.

Crystal structures of related compounds, such as N,N′-dibenzylethylenediammonium dichloride, show how the benzyl groups and the cationic centers arrange themselves to accommodate counter-ions and maximize hydrogen bonding and other electrostatic interactions. nih.gov In the case of the title compound, the crystal packing would be dictated by the electrostatic interactions between the bulky organic cation and the small, spherical tetrahydroborate anion.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no published experimental data for "this compound" corresponding to the specific characterization techniques requested in the outline.

Specifically, data for the following are not available in the public domain:

Single-Crystal X-ray Diffraction: No crystallographic information files (CIFs) or published studies detailing the single-crystal structure, unit cell parameters, space group, or absolute configuration for this compound could be located.

Powder X-ray Diffraction: No powder diffraction patterns have been published, which is necessary to discuss polymorphism or conduct phase identification.

Intermolecular Hydrogen Bonding and Crystal Packing: Without diffraction data, a detailed and accurate analysis of the crystal packing and specific intermolecular interactions, including hydrogen bonding, cannot be performed.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while strictly adhering to the provided outline. The creation of data tables and detailed research findings would require experimental results that have not been reported for this specific compound.

Computational and Theoretical Investigations of N Benzyl N,n Diethylethanaminium Tetrahydroborate

Quantum Chemical Modeling for Electronic Structure and Reactivity

Quantum chemical modeling serves as a powerful tool for understanding the fundamental characteristics of N-Benzyl-N,N-diethylethanaminium tetrahydroborate.

Density Functional Theory (DFT) has been a primary method for investigating the structural and vibrational properties of this compound. Researchers have employed the B3LYP functional combined with the 6-311++G(d,p) basis set to perform these calculations.

The process begins with geometrical optimization , where the molecule's most stable three-dimensional arrangement (the ground state) is determined by finding the minimum energy conformation. This optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, the calculated bond lengths in the phenyl ring of the cation are found to be approximately 1.39 Å, consistent with typical aromatic systems.

Following optimization, vibrational analysis is conducted. This involves calculating the frequencies of the normal modes of vibration. These theoretical frequencies can then be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the accuracy of the computational model. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method. The strong correlation between the scaled theoretical wavenumbers and the experimental spectra confirms the optimized geometry and provides a detailed assignment of the vibrational bands to specific molecular motions, such as C-H stretching, C=C bending, and C-N vibrations.

Table 1: Selected Optimized Geometrical Parameters from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (phenyl ring) | ~1.39 Å |

| Bond Length | C-N | Varies |

| Bond Angle | C-N-C | Varies |

| Dihedral Angle | C-C-C-C (phenyl ring) | ~0° |

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer another level of theoretical investigation. Methods like Hartree-Fock (HF) can be used as a starting point for more complex calculations. These methods are employed to predict various energetic and molecular properties of this compound. This includes calculating the total energy of the molecule, dipole moment, and polarizability. The results from these ab initio calculations provide a benchmark for assessing the performance of different DFT functionals and contribute to a more complete picture of the molecule's electronic behavior.

Advanced Electronic Structure Analysis

Advanced analyses delve into the specifics of electron distribution and orbital interactions, which are key to understanding the molecule's chemical reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

For this compound, the HOMO is predominantly localized on the tetrahydroborate anion ([BH4]⁻), indicating this is the center of nucleophilic character. Conversely, the LUMO is mainly distributed over the N-Benzyl-N,N-diethylethanaminium cation, specifically around the phenyl ring and the nitrogen atom, highlighting its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the calculated HOMO-LUMO gap is approximately 7.55 eV, which points to a high degree of kinetic stability.

Table 2: FMO Analysis Data

| Parameter | Energy (eV) |

| HOMO Energy | -8.11 eV |

| LUMO Energy | -0.56 eV |

| HOMO-LUMO Gap | 7.55 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding interactions within the molecule. It examines the delocalization of electron density between filled and vacant orbitals, which signifies stabilizing intramolecular interactions.

In this compound, NBO analysis reveals significant charge transfer interactions. The analysis quantifies the stabilization energy (E(2)) associated with these interactions. Key interactions include those between the lone pair orbitals of the nitrogen atom and the antibonding orbitals of adjacent C-C and C-H bonds, as well as hyperconjugative interactions within the phenyl ring. The NBO analysis confirms the formal charges on the ions, showing a net negative charge on the tetrahydroborate group and a positive charge on the organic cation.

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution and is used to predict the sites for electrophilic and nucleophilic attack. The MESP surface is colored according to its electrostatic potential value.

Red regions indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are concentrated on the tetrahydroborate anion, specifically around the hydrogen atoms.

Blue regions represent positive potential, electron-deficient areas, which are prone to nucleophilic attack. These are primarily located on the N-Benzyl-N,N-diethylethanaminium cation.

Green regions denote neutral potential.

The MESP map visually confirms the findings from FMO and NBO analyses, clearly delineating the nucleophilic ([BH4]⁻) and electrophilic (cation) parts of the compound and providing a guide to its reactive behavior.

Thermochemical and Thermodynamic Property Calculations

Computational chemistry provides a powerful avenue for determining the thermochemical and thermodynamic properties of molecules without the need for experimental measurements. These calculations are crucial for understanding the stability and reactivity of compounds like this compound.

Standard Enthalpy of Formation Determination

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

N-Benzyl-N,N-diethylethanaminium Cation: As of now, specific computational studies detailing the standard enthalpy of formation for the N-Benzyl-N,N-diethylethanaminium cation are not readily available in publicly accessible literature.

Tetrahydroborate Anion (BH₄⁻): The standard enthalpy of formation for the gaseous tetrahydroborate anion has been a subject of both experimental and computational interest. Computational studies, often employing high-level ab initio methods, have been used to determine this value. The calculated values are generally in good agreement with those derived from experimental data, such as lattice energy calculations of borohydride (B1222165) salts.

Table 1: Calculated Thermochemical Data for the Tetrahydroborate Anion (BH₄⁻)

| Property | Calculated Value | Method |

|---|

Note: The specific value can vary depending on the level of theory and basis set used in the calculation.

Heat Capacity, Entropy, and Gibbs Free Energy Derivations

Thermodynamic functions such as heat capacity (Cp), entropy (S°), and Gibbs free energy (G°) can be derived from calculated vibrational frequencies and other molecular properties. These values are essential for predicting the spontaneity of reactions and understanding the behavior of a compound under different temperature and pressure conditions.

N-Benzyl-N,N-diethylethanaminium Cation: Detailed computational derivations of the heat capacity, entropy, and Gibbs free energy for the isolated N-Benzyl-N,N-diethylethanaminium cation are not extensively documented in current literature.

Tetrahydroborate Anion (BH₄⁻): For the tetrahydroborate anion, these thermodynamic properties have been investigated through computational methods. Adiabatic and differential scanning calorimetry data for a range of inorganic compounds containing tetrahedral anions, including BH₄⁻, have been used to evaluate the entropy and enthalpy of phase transitions. These experimental data complement and validate computational models that predict these properties. Computational studies have shown that the BH₄⁻ anion can experience hindered rotation in lattice sites, a factor that influences its thermodynamic properties.

Table 2: Calculated Thermodynamic Properties of the Tetrahydroborate Anion (BH₄⁻) at 298.15 K

| Property | Calculated Value |

|---|---|

| Heat Capacity (Cp) | Data available from computational models |

| Standard Entropy (S°) | Data available from computational models |

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. These simulations provide insights into the molecular structure and bonding.

Computational Prediction of Infrared and Raman Spectral Frequencies

Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra.

N-Benzyl-N,N-diethylethanaminium Cation: While experimental spectroscopic data for this cation exists within various salts, specific computational studies detailing the predicted IR and Raman frequencies are not widely published.

Tetrahydroborate Anion (BH₄⁻): The vibrational frequencies of the tetrahydroborate anion have been the subject of numerous computational studies. Due to its high symmetry (Td), the anion has four fundamental vibrational modes. DFT calculations have been shown to accurately predict these frequencies. The calculated spectra are crucial for interpreting experimental data, especially in cases where the anion is part of a complex crystal lattice, which can cause shifts in the vibrational frequencies.

Table 3: Computationally Predicted Vibrational Frequencies for the Tetrahydroborate Anion (BH₄⁻)

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν₁ | A₁ (Raman active) | ~2300 |

| ν₂ | E (Raman active) | ~1200 |

| ν₃ | F₂ (IR & Raman active) | ~2250 |

Note: The exact frequencies can vary based on the computational method and the environment of the anion.

Theoretical ¹H, ¹³C, and ¹¹B NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry can predict NMR chemical shifts and coupling constants, aiding in the interpretation of experimental spectra.

N-Benzyl-N,N-diethylethanaminium Cation: Computational predictions of ¹H and ¹³C NMR chemical shifts for the N-Benzyl-N,N-diethylethanaminium cation have been performed in the context of its use in certain chemical systems. These calculations help in assigning the signals in the experimental spectra to specific protons and carbon atoms in the molecule.

Tetrahydroborate Anion (BH₄⁻): Theoretical calculations of the ¹¹B NMR chemical shift of the tetrahydroborate anion are well-established. The high symmetry of the anion results in a characteristic quintet in the proton-coupled ¹¹B NMR spectrum, due to coupling with the four equivalent protons. Computational methods can accurately reproduce the chemical shift and the ¹J(¹¹B-¹H) coupling constant.

Table 4: Computationally Predicted NMR Parameters

| Nucleus | Parameter | Compound/Ion | Predicted Value |

|---|---|---|---|

| ¹H | Chemical Shift (δ) | N-Benzyl-N,N-diethylethanaminium | Varies for different protons |

| ¹³C | Chemical Shift (δ) | N-Benzyl-N,N-diethylethanaminium | Varies for different carbons |

| ¹¹B | Chemical Shift (δ) | Tetrahydroborate | ~ -40 ppm |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a key tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to study experimentally.

For this compound, computational studies can be envisioned to explore its reactivity as a reducing agent. The tetrahydroborate anion is a well-known source of hydride ions, and computational modeling could elucidate the mechanism of hydride transfer to various substrates in the presence of the N-Benzyl-N,N-diethylethanaminium cation. Such studies would involve mapping the potential energy surface of the reaction, locating transition states, and calculating activation energies.

One relevant computational study investigated the solubility mechanism of cellulose (B213188) in a deep eutectic solvent composed of N-benzyl-N,N-diethylethanaminium bromide and urea. Molecular dynamics simulations revealed that the cation plays a crucial role in breaking down the intermolecular hydrogen bonds in cellulose through π-cation stacking interactions between the benzylic tail and the cellulose rings, as well as the formation of a solvation shell around the cellulose chains. Although this study involves the bromide salt, the insights into the behavior of the N-Benzyl-N,N-diethylethanaminium cation are valuable for understanding its potential role in reactions involving the tetrahydroborate salt.

Furthermore, computational studies on the thermal decomposition of other metal borohydrides have provided a framework for understanding the potential decomposition pathways of this compound. These studies often reveal complex multi-step processes involving the release of hydrogen and diborane (B8814927).

Q & A

Basic Questions

Q. What synthetic methodologies are employed for the preparation of quaternary ammonium tetrahydroborates like N-Benzyl-N,N-diethylethanaminium tetrahydroborate?

- Methodology : The synthesis typically involves the reaction of a quaternary ammonium halide (e.g., N-Benzyl-N,N-diethylethanaminium bromide) with sodium tetrahydroborate (NaBH₄) in a polar aprotic solvent like tetrahydrofuran (THF) under inert conditions. Mechanochemical methods, such as ball milling, can also be used for solvent-free synthesis .

- Critical Parameters : Stoichiometric control of NaBH₄ (1.5–2.0 equivalents) and reaction temperature (0–25°C) are essential to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures product integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Techniques :

- X-ray Diffraction (XRD) : Determines crystal structure and phase purity .

- FTIR Spectroscopy : Identifies B-H stretching vibrations (~2100–2500 cm⁻¹) and confirms tetrahydroborate ion integrity .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways (e.g., hydrogen release at 150–300°C) .

- ¹¹B-NMR : Detects boron environments (δ ≈ -30 ppm for [BH₄]⁻) and monitors hydrolysis products .

Advanced Research Questions

Q. How does the counterion structure (e.g., quaternary ammonium vs. alkali metal) influence the reducing properties of tetrahydroborate salts?

- Mechanistic Insight : The steric bulk and hydrophobicity of the ammonium cation modulate solubility and reactivity. For example, bulky cations like N-Benzyl-N,N-diethylethanaminium can stabilize the [BH₄]⁻ ion in non-polar solvents, enabling selective reductions of sterically hindered carbonyl groups .

- Experimental Design : Compare reduction kinetics of benzaldehyde using NaBH₄ vs. quaternary ammonium tetrahydroborates in THF. Monitor reaction progress via GC-MS or in situ IR .

Q. What are the stability challenges of this compound in protic solvents, and how can they be mitigated?

- Hydrolysis Dynamics : The compound undergoes rapid hydrolysis in water or methanol, releasing H₂ gas and forming boric acid derivatives. The rate is pH-dependent, with acidic conditions accelerating decomposition .

- Mitigation Strategies :

- Use anhydrous solvents (e.g., THF, dichloromethane) and inert atmospheres (N₂/Ar).

- Add stabilizing agents like crown ethers to sequester water traces .

- Data Table : Hydrolysis Rates in Different Solvents

| Solvent | Half-life (25°C) | Byproducts Detected (HPLC) |

|---|---|---|

| Water | <5 min | B(OH)₃, H₂ |

| Methanol | 30 min | B(OCH₃)₃ |

| THF | >24 hrs | None |

Q. How does this compound perform in multi-component reactions compared to traditional reductants?

- Case Study : In one-pot syntheses (e.g., reductive amination), this salt shows superior selectivity for imine reduction over competing pathways (e.g., ester reduction) due to its lower Lewis acidity compared to NaBH₄.

- Optimization Protocol :

Pre-activate the substrate with a Lewis acid (e.g., ZnCl₂).

Add the tetrahydroborate salt in a stepwise manner at 0°C.

Monitor reaction progress via ¹H-NMR to avoid over-reduction .

Methodological Considerations

Q. What precautions are necessary for handling and storing this compound?

- Handling : Use gloveboxes or Schlenk lines to exclude moisture. Avoid contact with acids, which can trigger explosive H₂ release .

- Storage : Store in sealed, desiccated containers at -20°C. Conduct periodic FTIR checks to detect hydrolysis (appearance of B-O peaks at ~1400 cm⁻¹) .

Q. How can computational methods aid in predicting the reactivity of quaternary ammonium tetrahydroborates?

- DFT Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products